![molecular formula C17H26N2O2S B2354229 (E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide CAS No. 1181477-24-6](/img/structure/B2354229.png)
(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a phenylethenesulfonamide group and a 3-methylpiperidin-1-yl propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Phenylethenesulfonamide Core: The phenylethenesulfonamide core can be synthesized through the reaction of phenylacetic acid with sulfonyl chloride under basic conditions to form the corresponding sulfonamide.
Introduction of the 3-Methylpiperidin-1-yl Propyl Chain: The 3-methylpiperidin-1-yl propyl chain can be introduced through a nucleophilic substitution reaction. This involves the reaction of the phenylethenesulfonamide core with 3-methylpiperidine and a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(3-methylpiperidin-1-yl)propyl]sulfonamide: Similar structure but lacks the phenylethenesulfonamide group.
N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethanesulfonamide: Similar structure but with an ethane instead of an ethene group.
Uniqueness
(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide is unique due to the presence of both the phenylethenesulfonamide group and the 3-methylpiperidin-1-yl propyl chain. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Propiedades
IUPAC Name |
(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-16-7-5-12-19(15-16)13-6-11-18-22(20,21)14-10-17-8-3-2-4-9-17/h2-4,8-10,14,16,18H,5-7,11-13,15H2,1H3/b14-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLZHPRBQROERR-GXDHUFHOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CCCNS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
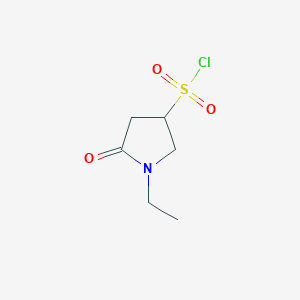
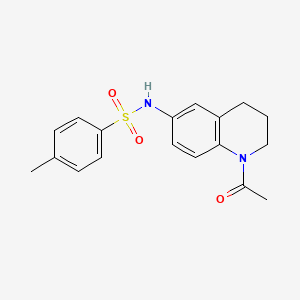
![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2354151.png)



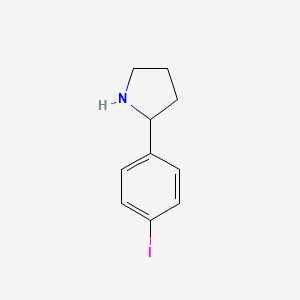
![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B2354158.png)

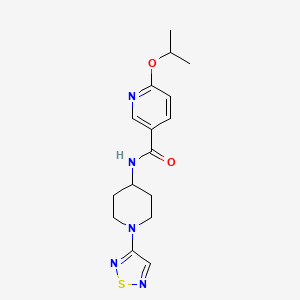
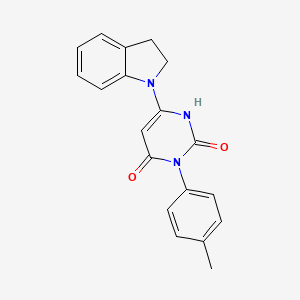
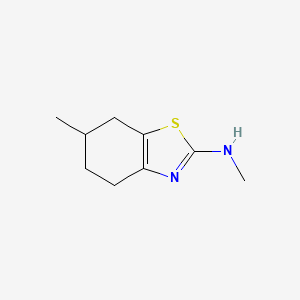
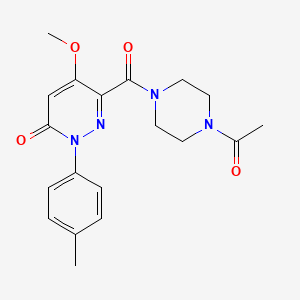
![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)
